2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-23-16-9-7-13(8-10-16)18-14(11-17(21)22)12-20(19-18)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVBHUZWOHMSMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2CC(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid typically involves the condensation of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of 4-methoxyphenylhydrazine with chalcone derivatives under acidic or basic conditions to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of suitable solvents, catalysts, and temperature control to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .
Scientific Research Applications
Biological Activities
The pyrazole derivatives, including 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid, exhibit a wide range of biological activities:
- Anticancer Activity : Studies indicate that pyrazole derivatives can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives have shown significant activity against breast cancer cells by targeting the PI3K/AKT/mTOR signaling pathway .
- Anti-inflammatory Properties : The compound has been noted for its ability to reduce inflammation in animal models, making it a candidate for treating inflammatory diseases .
- Antimicrobial Activity : Research has demonstrated that pyrazole compounds possess antimicrobial properties, effective against several bacterial strains .
Case Study 1: Anticancer Efficacy
A study conducted on the anticancer efficacy of pyrazole derivatives highlighted the effectiveness of this compound against breast cancer cell lines. The compound exhibited a dose-dependent inhibition of cell proliferation and induced apoptosis via mitochondrial pathways. The study utilized various assays, including MTT and flow cytometry, to assess cell viability and apoptosis rates .
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on inflammation, researchers evaluated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in edema compared to control groups, suggesting potential therapeutic applications in treating inflammatory conditions such as arthritis .
Data Table: Biological Activities Overview
Mechanism of Action
The mechanism of action of 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. Additionally, it may interact with DNA or proteins involved in cell proliferation, resulting in anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrazole-Acetic Acid Derivatives
2-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic Acid
- Structure : Replaces the 4-methoxyphenyl group with a 4-chlorophenyl substituent.
- Properties : Molecular weight 312.76 g/mol ; IR bands for C=O (1735 cm⁻¹) and Cl-related interactions .
- Activity : While specific pharmacological data are unavailable, the electron-withdrawing Cl group may enhance metabolic stability compared to the methoxy analog .
2-(1-Phenyl-1H-pyrazol-4-yl)acetic Acid
Tetrazole- and Thiazolidinone-Modified Analogs
2-(5-(3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl)-2H-tetrazol-2-yl)acetic Acid (5d)
- Structure : Incorporates a tetrazole ring linked to the pyrazole core.
- Properties : MW 376 g/mol ; IR bands for C=O (1735 cm⁻¹) and C=N (1596 cm⁻¹) .
- Activity : Demonstrates 62–65% yield in synthesis but reduced antiproliferative activity compared to the methoxy derivative, suggesting the methoxy group enhances target binding .
2-((Z)-5-((3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic Acid
- Structure: Features a thiazolidinone ring conjugated to the pyrazole.
- Properties: Enhanced hydrogen-bonding capacity due to the dioxothiazolidinone moiety .
Data Table: Key Properties and Activities
Structural and Pharmacological Insights
- Methoxy vs. Chloro Substitution : The 4-methoxy group improves solubility via hydrogen bonding, whereas the 4-chloro analog may enhance lipophilicity and membrane permeability .
- Tetrazole/Thiazolidinone Modifications: These heterocycles introduce additional hydrogen-bonding sites but may sterically hinder target engagement, reducing potency .
- Synthetic Challenges : Yields for the target compound (68%) are higher than those for tetrazole analogs (62–65%), likely due to fewer side reactions in the absence of tetrazole cyclization .
Biological Activity
2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid, with the chemical formula C18H16N2O3 and a molecular weight of 308.34 g/mol, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by various studies and data.
The compound is characterized by its unique structure, which includes a pyrazole ring that is known for its biological activity. The following table summarizes key chemical information:
| Property | Value |
|---|---|
| Chemical Formula | C18H16N2O3 |
| Molecular Weight | 308.34 g/mol |
| IUPAC Name | 2-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]acetic acid |
| PubChem CID | 3646870 |
| Appearance | Powder |
Anti-inflammatory Activity
Research indicates that compounds containing pyrazole moieties exhibit significant anti-inflammatory effects. For instance, studies have shown that pyrazole derivatives can inhibit the expression of inflammatory markers and reduce edema in animal models . The mechanism often involves the modulation of cytokine release and the inhibition of cyclooxygenase (COX) enzymes.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Pyrazole derivatives are recognized for their ability to inhibit tumor growth across multiple cancer types, including breast, lung, and colon cancers. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit cell proliferation effectively .
Table 1: Anticancer Activity Data
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated. Pyrazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate moderate to strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity Data
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study involving MDA-MB-231 cells demonstrated that treatment with the compound led to significant reductions in cell viability compared to controls, suggesting its potential as an adjunct therapy in breast cancer management .
- Anti-inflammatory Effects : In a rat model of paw edema, administration of the compound significantly reduced swelling compared to untreated controls, indicating its potential utility in treating inflammatory conditions .
Q & A
Basic: What are the optimal synthetic routes for 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid, and how can reaction conditions be optimized for yield and purity?
Answer:
The compound is synthesized via cyclocondensation of precursors like ethyl acetoacetate, phenylhydrazine, and substituted aldehydes, followed by hydrolysis. Key optimizations include:
- Reagent ratios : A 1:1.5 molar ratio of chalcone derivatives to phenylhydrazine improves cyclization efficiency .
- Solvent and time : Refluxing in glacial acetic acid for 4–6 hours ensures complete reaction .
- Purification : Recrystallization from DMF-acetic acid or ethanol yields >95% purity .
Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?
Answer:
- NMR : - and -NMR identify substituent positions and confirm acetic acid moiety integration .
- XRD : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves stereochemistry and hydrogen-bonding networks .
- IR : Stretching frequencies (e.g., C=O at ~1700 cm) validate carboxylic acid functionality .
Advanced: How can researchers design derivatives of this compound to enhance antimicrobial or anti-inflammatory activity?
Answer:
- Substituent modifications : Introduce electron-withdrawing groups (e.g., -Cl, -NO) at the pyrazole 3-position to improve microbial membrane penetration .
- Hybridization : Conjugate with thiazolidinediones or oxadiazoles to leverage dual mechanisms of action .
- In silico screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity against targets like bacterial enoyl-ACP reductase .
Advanced: How should researchers address contradictory bioactivity data reported in literature?
Answer:
- Assay standardization : Discrepancies in MIC values may arise from variations in microbial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) or incubation times .
- Purity validation : Confirm compound purity (>95%) via HPLC to exclude impurities influencing activity .
- Dose-response curves : Use IC values instead of binary (active/inactive) classifications for nuanced comparisons .
Advanced: What computational strategies predict the compound’s interactions with biological targets like COX-2 or fungal CYP51?
Answer:
- Molecular docking : Probe binding modes using crystal structures (e.g., PDB ID 5KIR for COX-2) and prioritize residues (e.g., Arg120, Tyr355) for hydrogen bonding .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
- QSAR models : Correlate substituent electronegativity with antifungal activity (R > 0.85) .
Advanced: How can researchers evaluate the compound’s stability under physiological conditions?
Answer:
- pH stability : Conduct accelerated degradation studies (pH 1–9, 37°C) monitored via HPLC to identify labile groups (e.g., ester hydrolysis at acidic pH) .
- Thermal analysis : TGA/DSC profiles reveal decomposition temperatures (>200°C suggests suitability for oral formulations) .
- Light exposure : UV-Vis spectroscopy detects photodegradation products after 48-hour light exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
